5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
説明
特性
IUPAC Name |
5-chloro-2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-16-8-7-12(20)9-14(16)18(26)23-24-11-21-17-15(19(24)27)10-22-25(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSYTXZDDSFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
- Starting Materials and Initial Reactions::
The synthesis typically begins with commercially available aromatic precursors.
The first step might involve the nitration of an aromatic ring to introduce a nitro group, followed by reduction to form an amino group.
- Formation of the Pyrazolo[3,4-d]pyrimidine Core::
The key structure, 1H-pyrazolo[3,4-d]pyrimidine, can be synthesized through a series of cyclization reactions. The reaction conditions often require acidic or basic catalysts under controlled temperatures to facilitate the ring closure.
- Introduction of the Methoxy and Chloro Groups::
The methoxy group can be introduced via methylation reactions using methylating agents like iodomethane in the presence of a base such as potassium carbonate.
The chloro group is typically introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
- Coupling Reactions::
The final coupling reaction to form the benzamide structure often involves the use of amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions, high-throughput screening, and advanced purification techniques like recrystallization and chromatography are employed to ensure high yield and purity.
化学反応の分析
- Oxidation::
The compound can undergo oxidation reactions, particularly at the phenyl and methoxy moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction::
Reduction can occur at the nitro or keto groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution::
Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles like thiols or amines can replace the chlorine atom.
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: sodium borohydride, lithium aluminum hydride
Methylating agents: iodomethane, dimethyl sulfate
Chlorinating agents: thionyl chloride, phosphorus pentachloride
Amide coupling reagents: EDCI, HATU
Major products of these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.
科学的研究の応用
- Chemistry::
Used as a precursor or intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
- Biology::
Investigated for its potential as a bioactive molecule in various biological assays. It may exhibit properties like enzyme inhibition or receptor binding.
- Medicine::
- Industry::
Utilized in the development of specialty chemicals and advanced materials with specific electronic or photonic properties.
作用機序
The compound's mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazolo[3,4-d]pyrimidine core is particularly significant for its binding affinity to biological targets, potentially modulating biochemical pathways involved in disease processes.
類似化合物との比較
Structural Comparison Table
| Parameter | Target Compound (CAS 899737-27-0) | 3,4-Diethoxy Analog (CAS 899996-24-8) |
|---|---|---|
| Molecular Formula | C₂₀H₁₆ClN₅O₃ | C₂₂H₂₁N₅O₄ |
| Molecular Weight | 409.8 g/mol | 419.4 g/mol |
| Substituents (Benzamide) | 5-Cl, 2-OCH₃ | 3-OCH₂CH₃, 4-OCH₂CH₃ |
| Key Structural Features | Electron-withdrawing Cl, moderate lipophilicity | Increased lipophilicity from ethoxy groups |
Thiazolidinone Derivatives ()
Key differences include:
- A sulfur-containing heterocycle (thiazolidinone) vs. the nitrogen-rich pyrazolo-pyrimidinone.
- A 3-phenyl substituent on the thiazolidinone, which may influence binding to sulfur-dependent enzymes (e.g., cysteine proteases) .
Pyrazolo-Pyrimidine Derivatives with Varied Substituents ()
Several analogs in feature diverse substituents, such as:
- Fluorophenyl (CAS 950163-14-1): Enhances metabolic stability via fluorine’s electronegativity.
- Benzimidazole (CAS 949977-26-8): Introduces a planar aromatic system for π-π stacking interactions.
生物活性
5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₉H₁₄ClN₅O₃
- Molecular Weight: 395.8 g/mol
- CAS Number: 899946-12-4
The biological activity of this compound primarily stems from its structural components, particularly the pyrazolo-pyrimidine moiety. This structure is known to interact with various biological targets, influencing multiple pathways:
- Inhibition of Enzymes:
- Antimicrobial Activity:
- Anticancer Properties:
Anticancer Activity
A study conducted on a series of pyrazolo-pyrimidine derivatives, including the target compound, revealed promising results in inhibiting cell proliferation in cancer cell lines. The study reported that at concentrations as low as 10 µM, the compound exhibited significant anti-proliferative effects comparable to established chemotherapeutics .
In Vivo Studies
In animal models, 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide demonstrated reduced tumor growth rates and improved survival outcomes when administered alongside standard cancer therapies. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumor tissues .
Antimicrobial Efficacy
Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays indicated that it inhibited bacterial growth at concentrations ranging from 20 to 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Comparative Biological Activity Table
Q & A
Q. Q1. What are the optimal synthetic routes for synthesizing 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with substituents (e.g., phenyl, benzamide). Key steps include:
- Core formation : Cyclocondensation of aminopyrazoles with carbonyl reagents under reflux conditions in ethanol or DMSO .
- Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 5-chloro-2-methoxybenzamide moiety.
- Optimization parameters :
- Solvent choice (polar aprotic solvents like DMF enhance reactivity) .
- Catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .
- Temperature control (60–100°C for cyclization steps) .
Q. Table 1. Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Ethanol, 80°C, 12h | 65 | 95% |
| Benzamide coupling | DMF, Pd(OAc)₂, 100°C, 6h | 72 | 98% |
Q. Q2. What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural confirmation :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Purity assessment :
- HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Elemental analysis for C, H, N content matching theoretical values .
Advanced Research Questions
Q. Q3. How do solvent polarity and reaction temperature influence the yield of the pyrazolo[3,4-d]pyrimidine core synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclocondensation, improving yields (75% vs. 50% in ethanol) . Non-polar solvents may reduce solubility of intermediates, leading to side reactions.
- Temperature : Higher temperatures (80–100°C) accelerate ring closure but risk decomposition. Lower temperatures (60°C) favor selectivity but prolong reaction time .
Methodological approach : Use a Design of Experiments (DoE) framework to optimize solvent-temperature interactions .
Q. Q4. What strategies mitigate contradictory bioactivity data across substituted pyrazolo[3,4-d]pyrimidine analogs?
Answer: Contradictions often arise from substituent-dependent target interactions. Solutions include:
- Computational docking : Compare binding affinities of analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to kinase ATP-binding pockets .
- Kinase inhibition assays : Use in vitro enzymatic assays (e.g., ADP-Glo™) to quantify IC₅₀ values under standardized conditions .
- Structure-activity relationship (SAR) analysis : Tabulate substituent effects on activity (e.g., electron-withdrawing groups enhance kinase inhibition) .
Q. Table 2. Example SAR Data
| Substituent | IC₅₀ (nM) for Kinase X | LogP |
|---|---|---|
| 4-Fluorophenyl | 12 ± 2 | 3.1 |
| 3-Chlorophenyl | 8 ± 1 | 3.5 |
| 4-Methoxyphenyl | 50 ± 5 | 2.8 |
Q. Q5. How can researchers validate the compound’s mechanism of action in cellular models?
Answer:
- Target engagement assays :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Western blotting : Detect phosphorylation changes in downstream signaling proteins (e.g., ERK, AKT) .
- Gene knockout/knockdown : Use CRISPR/Cas9 to silence putative targets and assess resistance to compound effects .
Q. Q6. What are the critical challenges in scaling up the synthesis for preclinical studies?
Answer:
- Key issues :
- Process optimization :
Q. Q7. How do electron-donating/withdrawing groups on the benzamide moiety affect metabolic stability?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability by reducing CYP450-mediated oxidation.
- Electron-donating groups (e.g., OCH₃) : Enhance solubility but may shorten half-life due to glucuronidation .
Methodology : - Microsomal stability assays : Incubate compound with liver microsomes and measure remaining parent compound via LC-MS .
- Computational prediction : Use software like Schrödinger’s QikProp to estimate clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
